
1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The cyclopropane ring can be introduced through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst.
- Reaction conditions: Room temperature, dichloromethane, rhodium acetate catalyst.
Formation of the Sulfonyl Chloride Group:
- The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid with thionyl chloride.
- Reaction conditions: Reflux, dichloromethane, thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride typically involves multiple steps
-
Preparation of the Triazole Ring:
- The triazole ring can be synthesized via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
- Reaction conditions: Room temperature, aqueous medium, copper sulfate, and sodium ascorbate.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
-
Substitution Reactions:
- The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
- Common reagents: Amines, alcohols, thiols.
- Major products: Sulfonamides, sulfonate esters, sulfonothioates.
-
Reduction Reactions:
- The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
- Common reagents: Lithium aluminum hydride.
- Major products: Sulfonyl hydride.
-
Oxidation Reactions:
- The triazole ring can undergo oxidation to form triazole N-oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Triazole N-oxides.
Wissenschaftliche Forschungsanwendungen
1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride has several scientific research applications:
-
Organic Synthesis:
- It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry:
- The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
-
Material Science:
- It can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.
-
Biological Research:
- The compound can be used as a probe to study biological processes, particularly those involving sulfonylation reactions.
Wirkmechanismus
The mechanism of action of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited to inhibit enzymes or modify proteins, thereby affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonamide
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonate
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonothioate
Comparison:
- The primary difference between these compounds lies in the functional group attached to the sulfonyl moiety. The sulfonyl chloride is more reactive compared to the sulfonamide, sulfonate, and sulfonothioate derivatives.
- The sulfonyl chloride can undergo a wider range of chemical reactions, making it more versatile in synthetic applications.
- The sulfonamide, sulfonate, and sulfonothioate derivatives may have different biological activities and stability profiles, which can be advantageous in specific applications.
This detailed article provides a comprehensive overview of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H14ClN3O2S |
|---|---|
Molekulargewicht |
263.75 g/mol |
IUPAC-Name |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClN3O2S/c1-7(2)13-8(11-6-12-13)5-9(3-4-9)16(10,14)15/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
IKVZMQXZXCCBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NC=N1)CC2(CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




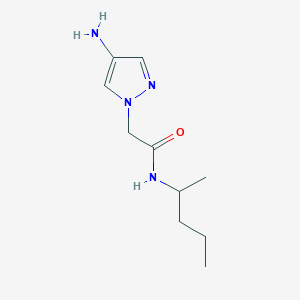
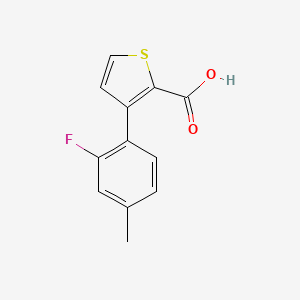
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)

![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
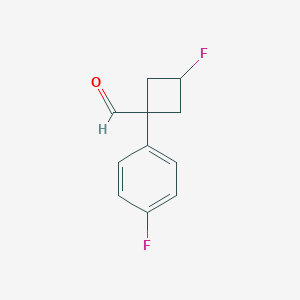
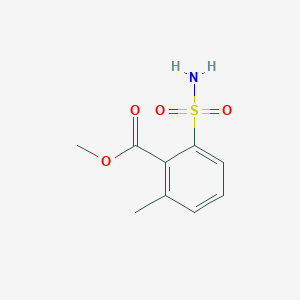

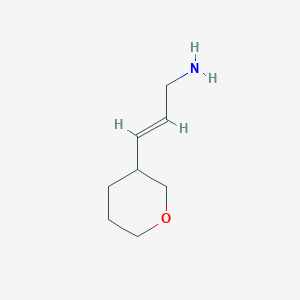

![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

